1alpha, 24, 25-Trihydroxy VD2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

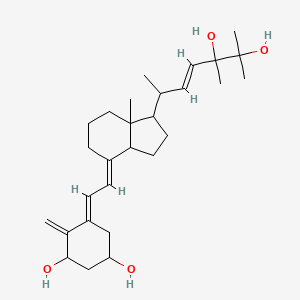

The compound “1alpha, 24, 25-Trihydroxy VD2” is a complex organic molecule characterized by multiple double bonds, hydroxyl groups, and a unique cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclic structures and the introduction of hydroxyl groups. Key steps may include:

Formation of the Indene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Formation of Double Bonds: Double bonds can be introduced through elimination reactions or by using Wittig reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds to single bonds, potentially altering the compound’s structure and properties.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons.

Scientific Research Applications

Bone Health and Calcium Homeostasis

1alpha, 24, 25-Trihydroxy VD2 is involved in regulating calcium and phosphate metabolism, which are crucial for maintaining bone health. Its mechanism of action primarily involves the activation of the vitamin D receptor (VDR), leading to increased intestinal absorption of calcium and phosphorus.

- Calcium Absorption : Studies have shown that this compound enhances the intestinal absorption of calcium, thereby supporting bone mineralization and preventing conditions such as rickets and osteomalacia .

- Bone Remodeling : It also influences osteoblast and osteoclast activity, promoting bone formation while regulating resorption processes. This dual action is vital for maintaining bone density and strength .

Immune System Modulation

Research indicates that this compound has immunomodulatory effects, making it a candidate for therapeutic applications in autoimmune diseases and infections.

- Immune Response : The compound enhances the innate immune response by promoting the differentiation of monocytes into macrophages, which are essential for pathogen clearance . It also modulates T cell responses, potentially reducing autoimmunity .

- Chronic Inflammation : In conditions like chronic pancreatitis, vitamin D metabolites have been shown to alleviate inflammation and improve patient outcomes .

Cancer Therapy

The anticancer properties of this compound are being investigated due to its ability to regulate cell proliferation and differentiation.

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . For example, it has shown efficacy against prostate cancer cells by modulating VDR-mediated signaling pathways .

- Combination Therapies : There is ongoing research into combining this metabolite with other therapeutic agents to enhance efficacy against resistant cancer types .

Case Studies and Clinical Trials

Several clinical studies have evaluated the effects of this compound in different populations:

Synthesis and Derivatives

The synthesis of this compound involves hydroxylation processes that modify its biological activity. Researchers are exploring various analogs to enhance its efficacy or reduce side effects:

- Fluorinated Analogues : Studies on fluorinated derivatives have shown increased binding affinity to VDR and enhanced biological activity compared to non-fluorinated counterparts .

- Structural Modifications : Modifications at specific positions on the vitamin D skeleton can lead to compounds with unique properties beneficial for targeted therapies .

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

1alpha, 24, 25-Trihydroxy VD2: This compound is unique due to its specific arrangement of double bonds, hydroxyl groups, and cyclic structures.

Other Polycyclic Compounds: Compounds with similar polycyclic structures but different functional groups or double bond arrangements.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and cyclic structures, which may confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

(5E)-5-[(2E)-2-[1-[(E)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCLKZOZQUAFK-OCXKSUKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.